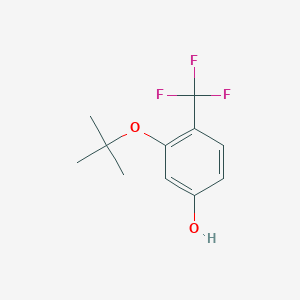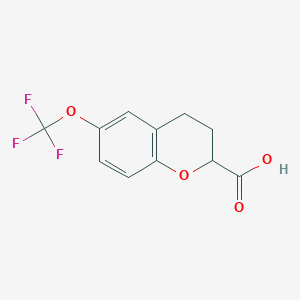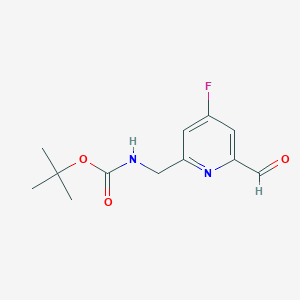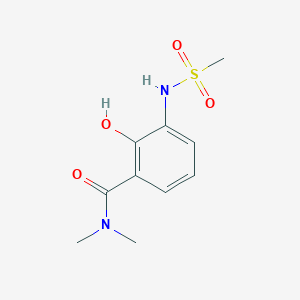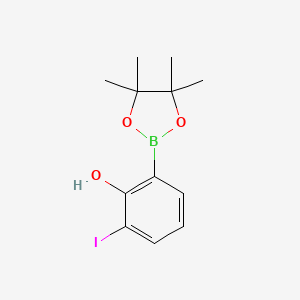
2-Iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol: is an organoboron compound that features both iodine and boron atoms within its structure. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and functional group compatibility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol typically involves the following steps:
Borylation: The introduction of the boron moiety is often carried out using a palladium-catalyzed borylation reaction. This involves the use of bis(pinacolato)diboron and a suitable palladium catalyst under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones under suitable conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with various nucleophiles in a palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bis(pinacolato)diboron, and suitable bases like potassium carbonate.
Major Products:
Oxidation: Quinones.
Reduction: Deiodinated phenol.
Substitution: Various biaryl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Synthesis of Complex Molecules: Utilized in the synthesis of pharmaceuticals and natural products.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of biologically active compounds.
Diagnostic Agents: May be used in the development of imaging agents due to the presence of iodine.
Industry:
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Catalysis: Employed as a ligand or catalyst in various industrial processes.
Mécanisme D'action
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron moiety acts as a nucleophile, while the iodine atom serves as a leaving group in the presence of a palladium catalyst. This facilitates the formation of new carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.
Comparaison Avec Des Composés Similaires
2-Iodo-phenol: Lacks the boron moiety, limiting its use in cross-coupling reactions.
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol: Lacks the iodine atom, reducing its reactivity in substitution reactions.
Uniqueness: 2-Iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol is unique due to the presence of both iodine and boron atoms, allowing it to participate in a wide range of chemical reactions, particularly in the field of cross-coupling, making it a versatile and valuable compound in organic synthesis.
Propriétés
Formule moléculaire |
C12H16BIO3 |
|---|---|
Poids moléculaire |
345.97 g/mol |
Nom IUPAC |
2-iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C12H16BIO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7,15H,1-4H3 |
Clé InChI |
KGEJRDYPHBDMMJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



